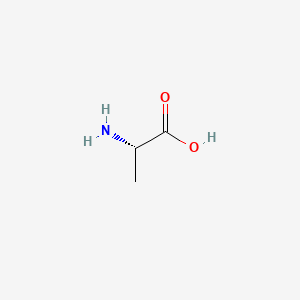

L-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Alanine in Protein Synthesis

L-alanine is a fundamental building block of proteins. It is one of the 20 naturally occurring amino acids and plays a crucial role in protein synthesis. During protein translation, ribosomes link amino acids together based on the genetic code carried by messenger RNA (mRNA). L-alanine's specific structure allows it to form peptide bonds with other amino acids, contributing to the overall structure and function of the resulting protein .

Alanine as a Precursor for other Molecules

Alanine serves as a precursor for the synthesis of various essential molecules in the body. One notable example is carnosine, a molecule found in skeletal muscle that helps buffer lactic acid produced during exercise. L-alanine combines with beta-alanine to form carnosine. Supplementation with beta-alanine is a common strategy among athletes to potentially improve exercise performance by increasing muscle carnosine levels .

Another example is pyruvate, a key intermediate molecule in cellular respiration. Alanine can be converted into pyruvate through enzymatic processes, providing a source of energy for the body .

Alanine in Drug Development

Research is exploring the potential applications of L-alanine and its derivatives in drug development. One area of interest involves modifying natural products with L-alanine to enhance their therapeutic properties. For instance, studies have shown that L-alanine derivatives of certain natural compounds exhibit promising anti-cancer activity .

Furthermore, D-alanine, the mirror image of L-alanine, is being investigated for its potential role in treating neurological disorders. D-serine, another D-amino acid, acts as a co-agonist at N-methyl-D-aspartate receptors (NMDARs) in the brain. Research suggests that D-alanine might influence NMDAR activity, potentially impacting the treatment of various psychiatric conditions .

L-alanine is a non-essential alpha-amino acid, which means it is synthesized by the body and does not need to be obtained through diet. Its molecular formula is , and it plays a crucial role in protein synthesis as a constituent of various proteins. L-alanine was first isolated from silk fibroin in 1879 and is notable for its hydrophobic properties due to its methyl side chain, making it an important amino acid in the structure of proteins, particularly in those that require flexibility and stability, such as spider silk proteins .

The structure of L-alanine features an asymmetric carbon atom, which contributes to its chirality. The amino group () and the carboxyl group () are attached to the central carbon atom, along with a hydrogen atom and a methyl group (). This configuration allows L-alanine to exist in a zwitterionic form at physiological pH, where it carries both a positive charge on the amino group and a negative charge on the carboxyl group .

In addition to protein synthesis, Alanine plays various roles within the body:

- Gluconeogenesis: Alanine can be converted into glucose, a primary energy source, in the liver during times of fasting [].

- Nitrogen transport: Alanine serves as a carrier molecule for transporting nitrogen between tissues [].

- Muscle Energy: During exercise, skeletal muscles break down proteins for energy. Alanine released from these muscles can be transported to the liver for gluconeogenesis [].

In industrial applications, L-alanine can be synthesized through several chemical methods. One common route involves the decarboxylation of L-aspartate using aspartate 4-decarboxylase. Another method includes the Strecker synthesis, where acetaldehyde reacts with ammonium chloride in the presence of sodium cyanide .

L-alanine plays significant roles in metabolic pathways. It is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle tissue to the liver. In this cycle, L-alanine is synthesized from pyruvate during periods of fasting or intense exercise. The liver then converts L-alanine back into pyruvate for gluconeogenesis, allowing for glucose production that can be utilized by muscles .

Moreover, L-alanine serves as a substrate for various enzymes and contributes to cellular energy metabolism. It has been shown to possess antioxidant properties and may help mitigate oxidative stress within cells .

L-alanine can be synthesized through several methods:

- Biosynthesis:

- From pyruvate via transamination with glutamate.

- From branched-chain amino acids such as valine and leucine.

- Chemical Synthesis:

- Enzymatic Methods:

L-alanine has diverse applications across various fields:

- Nutritional Supplements: Used in dietary supplements for athletes due to its role in energy metabolism.

- Pharmaceuticals: Acts as an excipient or stabilizer in drug formulations.

- Food Industry: Utilized as a flavor enhancer and preservative.

- Biotechnology: Important in protein engineering and enzyme assays due to its role in stabilizing protein structures .

Research has indicated that L-alanine interacts with several metabolic pathways and enzymes. For instance:

- It influences the activity of alanine aminotransferase, thereby affecting amino acid metabolism.

- Studies have shown that variations in L-alanine levels can impact insulin sensitivity and glucose metabolism .

- Its role in the glucose-alanine cycle highlights its significance in nitrogen transport between tissues and energy production during fasting or exercise .

L-alanine shares similarities with other amino acids but also possesses unique characteristics:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycine | Simplest amino acid; no chiral center | |

| L-serine | Contains a hydroxymethyl side chain | |

| D-Alanine | Enantiomer of L-alanine; less common in nature | |

| β-Alanine | Has a different position of the amino group | |

| Proline | Contains a cyclic structure; contributes to protein folding |

L-alanine's unique methyl side chain distinguishes it from other amino acids like glycine and serine, which have different functional groups affecting their properties and roles within proteins. Its hydrophobic nature makes it particularly important for maintaining protein structure and function in diverse biological systems .

L-Alanine crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁ [1] [2]. This space group belongs to the point group D₂ and represents a chiral crystal structure that accommodates the chirality of the L-enantiomer [3]. The crystallographic analysis reveals a well-ordered three-dimensional arrangement of L-alanine molecules in their zwitterionic form, where the amino group is protonated (NH₃⁺) and the carboxyl group is deprotonated (COO⁻) [4].

Unit Cell Dimensions and Orthorhombic Crystal System

The unit cell parameters of L-alanine have been precisely determined through single crystal X-ray diffraction studies. The unit cell dimensions are a = 6.032 Å, b = 12.343 Å, and c = 5.784 Å, with all angles equal to 90°, confirming the orthorhombic crystal system [5]. These parameters yield a unit cell volume of 430.09 ų with four formula units per unit cell (Z = 4) [1]. The crystallographic density is calculated to be 1.432 g/cm³ [6], which is in excellent agreement with experimental measurements.

High-pressure crystallographic studies have revealed that L-alanine maintains its orthorhombic structure throughout a wide pressure range. Under pressure, the unit cell parameters change anisotropically, with the a-axis showing the most significant compression [7] [4]. At approximately 2 GPa, the a and c axes become equal in length, resulting in a metrically tetragonal structure while maintaining orthorhombic symmetry [4].

Table 1: Crystallographic Parameters of L-Alanine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₇NO₂ | [5] |

| Molecular Weight (g/mol) | 89.09 | [8] |

| Crystal System | Orthorhombic | [1] [2] |

| Space Group | P2₁2₁2₁ | [1] [2] |

| Unit Cell Parameter a (Å) | 6.032 | [5] |

| Unit Cell Parameter b (Å) | 12.343 | [5] |

| Unit Cell Parameter c (Å) | 5.784 | [5] |

| Unit Cell Angles (°) | α = β = γ = 90 | [1] [2] |

| Cell Volume (ų) | 430.09 | [1] |

| Density (g/cm³) | 1.432 | [6] |

| Temperature (K) | 293 | [3] |

| Z (formula units per unit cell) | 4 | [1] |

Hydrogen Bonding Networks and Molecular Packing

The crystal structure of L-alanine is stabilized by an extensive three-dimensional hydrogen bonding network [4] [9]. Each L-alanine molecule participates in three primary hydrogen bonds with neighboring molecules: three N-H⋯O hydrogen bonds with bond lengths of 2.83 Å, 2.85 Å, and 2.81 Å [5]. These hydrogen bonds link the zwitterionic molecules into puckered layers within the ac plane, which are subsequently stacked along the b-axis [4].

The hydrogen bonding pattern creates a network where the NH₃⁺ groups act as donors and the COO⁻ groups serve as acceptors [10]. Theoretical calculations using PIXEL analysis indicate that the hydrogen bond-mediated intermolecular energies within the layers are 118 and 145 kJ mol⁻¹, while the stacking interactions between layers are considerably weaker at 31 kJ mol⁻¹ [4]. The molecular packing exhibits a coordination number of 14, with a topology that resembles a distorted body-centered cubic arrangement at ambient pressure, becoming more regular under increased pressure [4].

The hydrogen bonding network is critical for the stability of the zwitterionic form in the solid state. In the absence of intermolecular hydrogen bonds, as in the gas phase, L-alanine exists in its neutral non-ionic form rather than the zwitterionic structure [11]. The strength and geometry of these hydrogen bonds are directly correlated with the thermal expansion properties of the crystal [12].

Thermal Stability and Decomposition Profiles

The thermal behavior of L-alanine has been extensively studied using various thermal analysis techniques, revealing distinct decomposition patterns and thermal stability characteristics. L-alanine exhibits remarkable thermal stability up to approximately 200°C, above which decomposition processes begin [13].

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of L-alanine demonstrates a sharp, nearly complete weight loss over the temperature range of 225-300°C [14]. The L-enantiomer shows an onset decomposition temperature of 225.96°C, indicating high thermal stability compared to many organic compounds [14]. The TGA curve exhibits a characteristic single-step decomposition process with approximately 100% weight loss, suggesting complete sublimation or thermal decomposition of the material [14].

The thermogravimetric profile shows negligible weight loss below 200°C, confirming the absence of moisture and the thermal stability of the crystalline structure [15]. The sharp weight loss observed in the decomposition region is distinctive of sublimation processes, where the solid material transitions directly to the vapor phase without melting [14]. The complete degradation observed in TGA measurements indicates that L-alanine undergoes extensive molecular breakdown at elevated temperatures.

Comparative studies between L-alanine and D-alanine reveal that the L-isomer is more susceptible to temperature-induced changes, with a lower onset decomposition temperature compared to the D-form (231.83°C) [14]. This difference in thermal stability between enantiomers reflects subtle variations in their crystalline packing arrangements and intermolecular interactions.

Differential Thermal Analysis (DTA)

Differential thermal analysis provides complementary information about the thermal transitions and decomposition processes in L-alanine. DTA curves show distinct endothermic peaks corresponding to thermal decomposition events, with the primary decomposition occurring at approximately 315°C [6]. The melting point determined by DTA is reported as 314.5°C, though this represents decomposition rather than true melting, as indicated by the concurrent weight loss observed in TGA [6].

The DTA profile reveals that L-alanine begins to sublime above 200°C, with the endothermic process becoming more pronounced as temperature increases [13]. The differential thermal analysis confirms the absence of phase transitions below the decomposition temperature, indicating that L-alanine maintains its crystalline structure throughout the stable temperature range [12].

Studies of L-alanine doped with various additives show modified thermal behavior, with decomposition temperatures shifting depending on the nature and concentration of dopants [15]. These modifications in thermal properties demonstrate the influence of crystal defects and impurities on the thermal stability of the amino acid crystal structure.

Table 2: Thermal Properties of L-Alanine

| Thermal Property | Value | Analysis Method | Reference |

|---|---|---|---|

| Decomposition Temperature (°C) | 225.96 (L-form) | TGA/DTA | [14] |

| Melting Point (°C) | 314.5 | DSC | [6] |

| Sublimation Onset (°C) | 200 | TGA | [13] |

| TGA Weight Loss (%) | ~100 | TGA | [14] |

| Decomposition Range (°C) | 225-300 | TGA | [14] |

| Thermal Stability | Stable to ~200°C | Thermal Analysis | [12] |

Spectroscopic Properties

The spectroscopic characterization of L-alanine provides detailed information about its molecular structure, vibrational modes, and electronic properties. Multiple spectroscopic techniques have been employed to elucidate the structural features and molecular dynamics of crystalline L-alanine.

Vibrational Spectroscopy (FTIR, Raman)

Fourier Transform Infrared (FTIR) spectroscopy of L-alanine reveals characteristic absorption bands that correspond to specific molecular vibrations. The FTIR spectrum shows a strong absorption at 2603.25 cm⁻¹ attributed to the symmetric stretching of the methyl group [16]. The asymmetric stretching of the NH₂ group appears at 2292.55 cm⁻¹, while the carbonyl (C=O) stretching vibration is observed at 1619.81 cm⁻¹ [16]. The broad absorption at 3439.71 cm⁻¹ is assigned to OH stretching vibrations [16].

The pH-dependent infrared spectroscopy studies reveal significant changes in the vibrational spectrum depending on the ionization state of L-alanine [17] [18]. In the zwitterionic form (pH 6), intermolecular hydrogen bonds between NH₃⁺ and COO⁻ groups predominate, while in the cationic form (pH 1), hydrogen bonds between COOH groups lead to dimer formation [17]. These studies demonstrate that the vibrational frequencies are sensitive indicators of the molecular environment and hydrogen bonding patterns.

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The Raman spectrum of L-alanine exhibits characteristic amide I bands at 1658-1662 cm⁻¹ and amide III bands at 1272-1280 cm⁻¹ [19]. These bands are particularly sensitive to the secondary structure and hydrogen bonding environment of the amino acid. Temperature-dependent Raman studies reveal "anomalous" changes in the low-wavenumber region, which have been interpreted in terms of changes in the relative contributions of stretching and deformational components to intermolecular vibrational bands [20].

Recent advances in terahertz spectroscopy combined with density functional theory calculations have enabled the determination of fundamental vibrational modes in L-alanine single crystals [21] [22]. These studies provide direct comparison between theoretical predictions and experimental observations, correcting previous mode assignments and revealing previously unreported vibrational modes [21].

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance spectroscopy provides detailed information about the local chemical environment and molecular dynamics of L-alanine. The ¹H NMR spectrum of L-alanine in deuterated water (D₂O) shows characteristic resonances for the methyl protons at 1.471 ppm and the alpha proton at 3.771 ppm [23]. These chemical shifts are characteristic of the zwitterionic form of the amino acid in aqueous solution.

The ¹³C NMR spectrum reveals three distinct carbon resonances corresponding to the different carbon environments in L-alanine [23]. The methyl carbon appears at 18.83 ppm, the alpha carbon at 53.2 ppm, and the carboxyl carbon at 178.56 ppm [23]. These chemical shifts provide valuable information about the electronic environment and bonding characteristics of each carbon atom.

Solid-state NMR studies of L-alanine have revealed detailed information about molecular dynamics in the crystalline phase [24]. ¹H NMR relaxometry measurements identify three distinct motional processes occurring on different time scales: collective dynamics of the three-dimensional hydrogen bond network (microsecond time scale), dynamics of the NH₃ group (nanosecond time scale), and rotation of the CH₃ group (fastest process) [24]. These studies demonstrate that even in the solid state, L-alanine exhibits significant molecular motion that affects its physical properties.

Advanced NMR techniques, including two-dimensional NMR experiments such as TOCSY and HSQC, have been employed to obtain complete assignments of chemical shifts and coupling constants [23] [25]. These comprehensive NMR studies provide detailed structural information that can be compared with theoretical calculations to validate molecular models and understand conformational behavior.

Table 3: Spectroscopic Properties of L-Alanine

| Technique | Frequency/Chemical Shift | Assignment | Reference |

|---|---|---|---|

| FTIR - CH₃ symmetric stretching | 2603.25 cm⁻¹ | Methyl group vibration | [16] |

| FTIR - NH₂ asymmetric stretching | 2292.55 cm⁻¹ | Amino group stretching | [16] |

| FTIR - C=O stretching | 1619.81 cm⁻¹ | Carboxyl group vibration | [16] |

| FTIR - OH stretching | 3439.71 cm⁻¹ | Hydroxyl stretching | [16] |

| Raman - Amide I | 1658-1662 cm⁻¹ | C=O stretch in α-helix | [19] |

| Raman - Amide III | 1272-1280 cm⁻¹ | N-H bend + C-N stretch | [19] |

| ¹H NMR - CH₃ (ppm) | 1.471 | Methyl protons | [23] |

| ¹H NMR - CH (ppm) | 3.771 | Alpha proton | [23] |

| ¹³C NMR - CH₃ (ppm) | 18.83 | Methyl carbon | [23] |

| ¹³C NMR - CH (ppm) | 53.2 | Alpha carbon | [23] |

| ¹³C NMR - COOH (ppm) | 178.56 | Carboxyl carbon | [23] |

Enzymatic Production Strategies

Enzymatic production of L-alanine represents a critical approach in industrial biotechnology, offering high specificity, controlled reaction conditions, and sustainable manufacturing processes. The enzymatic synthesis pathways leverage specific decarboxylases and multi-enzyme systems to convert readily available substrates into L-alanine with exceptional efficiency and selectivity.

Aspartate β-Decarboxylase (ASD)-Mediated Synthesis

Aspartate β-decarboxylase (ASD; EC 4.1.1.12) constitutes the cornerstone enzyme for industrial L-alanine production, catalyzing the direct decarboxylation of L-aspartic acid to L-alanine and carbon dioxide [1] [2]. This enzyme belongs to the carboxy-lyase family and utilizes pyridoxal phosphate as a cofactor, enabling highly specific substrate recognition and conversion [3].

The ASD-mediated synthesis follows the reaction pathway: L-aspartate → L-alanine + CO₂. Industrial implementations of this process have demonstrated conversion efficiencies exceeding 90%, with some optimized systems achieving yields of 97-99% [1] [2]. The enzymatic properties of ASD from different microbial origins have been extensively characterized, revealing significant variations in specific activity, substrate affinity, and operational stability [4] [5].

Recent investigations into ASD from Acinetobacter radioresistens (ArASD) revealed exceptional enzymatic performance, with specific activity values reaching 481 U mg⁻¹ under optimal conditions of 50°C and pH 4.5 [4]. The enzyme demonstrates dodecameric structure and exhibits superior catalytic efficiency compared to previously characterized ASD variants. Site-directed mutagenesis studies have identified critical residues for enzyme stability, with the N35D variant showing enhanced acid resistance and achieving 92.5% conversion efficiency at pH 4.5 [4].

The industrial application of ASD-mediated synthesis has been demonstrated using immobilized cells or cell suspensions containing L-aspartic-β-decarboxylase as biocatalysts [2] [6]. This approach enables continuous production processes with sustained enzymatic activity and simplified product recovery. The traditional industrial route utilizes petroleum-derived L-aspartic acid as substrate, achieving high conversion rates but raising sustainability concerns due to dependence on non-renewable feedstocks [2].

Triple-Enzyme Cascade Systems (MaiA, AspA, ASD)

Triple-enzyme cascade systems represent an innovative advancement in L-alanine biosynthesis, combining maleate isomerase (MaiA), aspartase (AspA), and aspartate β-decarboxylase (ASD) to enable direct conversion of cost-effective substrates to L-alanine [1] [7]. This multi-enzyme approach addresses the limitations of single-enzyme systems by expanding substrate scope and improving overall process economics.

The cascade reaction sequence proceeds through well-defined intermediates: maleic anhydride → maleate → fumarate → L-aspartate → L-alanine. Maleate isomerase catalyzes the cis-trans isomerization of maleate to fumarate, aspartase facilitates the ammonia addition to fumarate forming L-aspartate, and ASD completes the pathway by decarboxylating L-aspartate to L-alanine [1] [8].

Comprehensive optimization of the triple-enzyme system has yielded remarkable productivity improvements. The engineered system achieved 94.9% conversion efficiency within 6 hours, with productivity reaching 28.2 g L⁻¹ h⁻¹ [1]. Further enhancements through enzyme ratio optimization and molecular modifications increased productivity to 43.3 g L⁻¹ h⁻¹, representing a 53% improvement over initial conditions [5].

The enzyme selection and characterization process for the triple-enzyme cascade required systematic evaluation of ASD variants from different origins based on cofactor dependence and compatibility with MaiA and AspA [1] [7]. Recombinant expression strategies involved dual-promoter plasmids for MaiA and ASD overexpression, while AspA expression was enhanced through genomic T7 promoter integration [1]. Critical metabolic engineering included deletion of competing fumarase genes (fumA and fumC) to prevent fumarate diversion and maximize intermediate utilization efficiency [1] [9].

The triple-enzyme cascade demonstrates significant environmental advantages, generating 34% less wastewater compared to traditional fermentation processes [1]. This reduction in waste generation, combined with the ability to utilize cost-effective starting materials like maleic anhydride, positions the cascade system as an attractive alternative for sustainable L-alanine production.

Microbial Fermentation Processes

Microbial fermentation represents the predominant commercial approach for L-alanine production, accounting for over 60% of global market supply [2] [6]. The fermentation-based synthesis leverages metabolically engineered microorganisms to convert renewable substrates directly into L-alanine, offering advantages including substrate flexibility, scalability, and integration with existing bioprocessing infrastructure.

Metabolic Engineering of Escherichia coli

Escherichia coli serves as the primary microbial platform for industrial L-alanine production due to its well-characterized genetics, rapid growth characteristics, and amenability to metabolic engineering interventions [6] [10]. The development of high-performing E. coli strains has required systematic modification of central metabolic pathways to channel carbon flux toward L-alanine biosynthesis while eliminating competing metabolic routes.

The foundational engineering strategy involves introduction of heterologous L-alanine dehydrogenase (AlaDH) to enable direct conversion of pyruvate and ammonia to L-alanine. AlaDH from Geobacillus stearothermophilus has been most extensively utilized due to its high specific activity and thermal stability [6] [10]. The enzyme requires nicotinamide adenine dinucleotide (NAD⁺) as cofactor and demonstrates optimal activity under conditions compatible with E. coli physiology [11].

Critical metabolic modifications include deletion of competing pathway genes to prevent carbon diversion. Key targets for gene knockout include lactate dehydrogenase (ldhA), acetate kinase-phosphotransacetylase (ackA-pta), pyruvate formate-lyase (pflB), alcohol dehydrogenase (adhE), fumarate reductase (frdA), and alanine racemase (dadX) [6] [10]. These deletions collectively redirect metabolic flux from mixed-acid fermentation products toward L-alanine synthesis.

The most successful E. coli strain development involved metabolic evolution approaches, exemplified by strain XZ132 developed through 177 generations of selection pressure [6] [10]. This strain achieved 114 g L⁻¹ L-alanine production with 0.95 g g⁻¹ glucose yield and >99.5% optical purity during 48-hour batch fermentation [10]. The evolutionary approach coupled L-alanine synthesis to cell growth by making NADH oxidation through AlaDH the sole mechanism for maintaining glycolytic flux under anaerobic conditions [6].

Advanced strain engineering has incorporated additional optimization strategies including promoter replacement, ribosomal binding site modification, and chromosomal integration of foreign genes [11]. Recent developments include strain M-6 utilizing Bacillus cereus AlaDH, which achieved 80.46 g L⁻¹ L-alanine with 1.02 g g⁻¹ glucose yield, representing the highest reported yield for microbial L-alanine production [11].

Anaerobic vs. Aerobic Fermentation Optimization

The choice between anaerobic and aerobic fermentation significantly impacts L-alanine production efficiency, yield, and process economics [12] [13]. Anaerobic fermentation offers theoretical advantages including higher carbon efficiency, reduced oxygen transfer requirements, and simplified downstream processing, while aerobic processes typically provide faster growth rates and higher cell densities.

Anaerobic fermentation represents a paradigm shift in amino acid production, with L-alanine being the first amino acid commercially produced through this approach [12] [13]. The anaerobic process eliminates carbon loss through the tricarboxylic acid cycle, directing virtually all carbon flux toward product formation. Under anaerobic conditions, L-alanine synthesis becomes obligately linked to cellular energy generation, creating a growth-dependent selection pressure for improved production strains [6].

The engineered E. coli strain XZ132 exemplifies successful anaerobic L-alanine production, achieving near-theoretical yields through complete elimination of competing fermentation pathways [6] [10]. Under strictly anaerobic conditions, glucose conversion to L-alanine approaches the stoichiometric maximum of 1.0 g g⁻¹, significantly exceeding aerobic fermentation yields [12]. The anaerobic process requires precise control of redox balance, with NADH generated during glycolysis being reoxidized through L-alanine biosynthesis.

Aerobic fermentation processes offer advantages in terms of cell growth rates and overall productivity, though at the expense of carbon efficiency [6]. Aerobic systems typically achieve higher cell densities, enabling greater volumetric productivity despite lower specific yields. Two-stage fermentation protocols have been developed to optimize both cell growth and product formation phases [6]. The aerobic growth phase maximizes biomass accumulation, followed by oxygen-limited or anaerobic production phases that favor L-alanine synthesis over cell maintenance.

Comparative analysis reveals that anaerobic fermentation achieves L-alanine yields of 0.90-0.95 g g⁻¹ glucose, while aerobic processes typically yield 0.30-0.60 g g⁻¹ glucose [6] [12]. However, aerobic processes may achieve higher volumetric productivities due to increased cell densities and reduced fermentation times. The selection between anaerobic and aerobic approaches depends on specific economic considerations including substrate costs, energy requirements, and downstream processing complexity.

Thermoregulated fermentation represents an emerging optimization strategy that combines advantages of both approaches. Strain B0016-060BC utilizes temperature-controlled gene expression, operating at 33°C for aerobic cell growth and shifting to 42°C for oxygen-limited L-alanine production [6]. This approach achieved 120.8 g L⁻¹ L-alanine with 0.88 g g⁻¹ glucose yield, demonstrating the potential for process intensification through dynamic fermentation control.

Substrate Utilization and Feedstock Analysis

Substrate selection and optimization represent critical factors determining the economic viability and environmental sustainability of L-alanine production processes. The transition from petroleum-based feedstocks toward renewable biomass sources reflects growing emphasis on sustainable manufacturing and circular economy principles.

Petroleum-Derived L-Aspartic Acid Conversion

Petroleum-derived L-aspartic acid has historically served as the primary substrate for industrial L-alanine production through enzymatic decarboxylation processes [2] [6]. This route leverages the well-established petrochemical infrastructure for fumarate production, followed by enzymatic conversion to L-aspartic acid and subsequent decarboxylation to L-alanine.

The petroleum-based production pathway begins with fumarate synthesis from maleic anhydride through chemical isomerization processes [2]. Fumarate serves as substrate for aspartase-catalyzed ammonia addition, yielding L-aspartic acid with high conversion efficiency. The resulting L-aspartic acid undergoes enzymatic decarboxylation using immobilized ASD, achieving conversion rates of 90-97% with excellent product purity [2] [14].

Industrial implementations of petroleum-derived L-aspartic acid conversion have demonstrated robust process performance with conversion efficiencies exceeding 90% and production rates reaching 28 g L⁻¹ h⁻¹ [14]. The process benefits from substrate availability, consistent quality, and well-established supply chains. However, economic and environmental concerns associated with petroleum dependence have driven interest in alternative feedstock sources [2].

The petroleum-based route exhibits several limitations including price volatility linked to crude oil markets, greenhouse gas emissions from fossil fuel consumption, and long-term sustainability concerns [2]. These factors have motivated research into renewable feedstock alternatives that can provide equivalent conversion efficiency while improving environmental performance.

Recent process intensification efforts have focused on improving the efficiency of petroleum-derived substrate utilization through advanced biocatalyst development and process optimization. Enhanced ASD variants with improved stability and activity have been developed through protein engineering approaches, achieving higher conversion rates and extended operational lifetimes [4] [5]. These improvements partially offset the inherent disadvantages of petroleum dependence by reducing overall process costs and environmental impact per unit of product.

Renewable Biomass-Based Production

Renewable biomass represents the most promising alternative to petroleum-derived feedstocks for sustainable L-alanine production. Biomass-based approaches utilize agricultural residues, dedicated energy crops, and industrial waste streams as carbon sources, offering potential advantages including reduced greenhouse gas emissions, improved supply security, and alignment with circular economy principles [15] [16].

Lignocellulosic biomass constitutes the most abundant renewable feedstock option, with agricultural residues including corn stover, wheat straw, and sugar cane bagasse demonstrating particular promise for L-alanine production [15] [16]. These materials require pretreatment and hydrolysis to release fermentable sugars, followed by microbial fermentation or enzymatic conversion to L-alanine. Hydrolysis yields complex sugar mixtures containing glucose, xylose, arabinose, and other monosaccharides, along with inhibitory compounds including furfural and hydroxymethylfurfural [16].

Comparative evaluation of lignocellulosic feedstocks reveals significant variation in L-alanine production potential. Corn stover hydrolysates support L-alanine yields of 60-75%, while wheat straw and sugar cane bagasse achieve yields of 65-80% and 70-85%, respectively [16]. The variation reflects differences in sugar composition, inhibitor levels, and pretreatment requirements. Enzymatic hydrolysis generally provides superior performance compared to acid hydrolysis due to reduced inhibitor formation and milder reaction conditions [16].

Waste glycerol from biodiesel production represents an emerging renewable feedstock with particular advantages including low cost, high purity, and established supply chains [16] [17]. Glycerol conversion to L-alanine has been demonstrated through both catalytic and fermentation routes. Catalytic conversion using Ru₁Ni₇/MgO catalysts achieved 43% alanine yield through a dehydrogenation-reductive amination pathway [17] [18]. Microbial utilization of glycerol by engineered microorganisms provides an alternative approach, though yields remain lower than glucose-based fermentation [16].

Direct conversion of glucose to L-alanine represents the most mature renewable feedstock approach, with numerous engineered microorganisms demonstrating high-yield production [15] [11]. Glucose-based fermentation achieves L-alanine yields of 80-95% with well-optimized strains, providing performance comparable to petroleum-derived routes while utilizing renewable carbon sources [11]. The glucose feedstock can be derived from various biomass sources including corn starch, wheat, and cellulosic materials following appropriate pretreatment and hydrolysis.

Innovative approaches for renewable biomass utilization include chemical catalysis routes that directly convert biomass-derived intermediates to amino acids. Ruthenium-based catalysts enable conversion of α-hydroxyl acids to L-alanine through dehydrogenation-reductive amination mechanisms [15]. This approach achieved 43% overall yield for glucose to alanine conversion, comparable to established microbial processes while offering advantages including reduced processing time and simplified purification [15].

The selection of optimal renewable feedstocks depends on multiple factors including substrate availability, processing requirements, conversion efficiency, and economic considerations. Current evidence suggests that glucose-based fermentation provides the most mature and efficient renewable route, while lignocellulosic biomass offers long-term potential pending further development of pretreatment and conversion technologies. Waste glycerol represents a valuable niche feedstock for specialized applications where lower yields can be offset by extremely low substrate costs.

Purity

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

White crystalline powder; odourless

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

LogP

-2.85

log Kow = -2.85

Odor

Appearance

Melting Point

300 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 316 of 318 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

DIETARY SUPPLEMENT

Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

DL-Alanine is a racemic mixture of alanine, a non-essential alpha-amino acid. Alanine is one of the most common residues for protein synthesis and is involved in the metabolism of tryptophan and vitamin pyridoxine. Furthermore, alanine is an important source of energy for muscles and central nervous system. It strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals.

Mechanism of Action

Vapor Pressure

Other CAS

56-41-7

302-72-7

Associated Chemicals

(DL)-Alanine (dl); 302-72-7

(D)-Alanine; 338-69-2

Wikipedia

Hydroxylysine

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Antistatic

Methods of Manufacturing

L-Alanine is produced via asymmetric hydrolysis with microbial acylase, and it is still isolated from protein hydrolysates on an industrially scale; L- alanine may be prepared...by enzymatic decarboxylation of L-aspartic acid with an immobilized microorganism such as Pseudomonas dacunhae.

l-Alanine is industrially produced from l-aspartic acid by means of immobilized Pseudomonas dacunhae cells in a pressurized bioreactor. In direct fermentation microorganisms usually accumulate d,l-alanine because of present alanine racemase. With a d-cycloserine resistant mutant selected from Brevibacterium lactofermentum, it is possible to obtain 46 g/L d-alanine with an enantiomeric excess (e.e.) of 95 %. An alanine racemase-deficient mutant of Arthrobacter oxydans was reported, that produces 75 g/L l-alanine from glucose with a yield of 52 % and 95 % e.e.. To a certain extent l-alanine is still isolated from protein hydrolysates.

General Manufacturing Information

Analytic Laboratory Methods

AMINO ACID ANALYZER & GLC DETERMINATION.

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media. /Amino acids/

The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay. /Amino acids/

For more Analytic Laboratory Methods (Complete) data for (L)-ALANINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Dates

2. Kubyshkin V, Budisa N. Anticipating alien cells with alternative genetic codes: away from the alanine world! Curr Opin Biotechnol. 2019 Dec;60:242-249. doi: 10.1016/j.copbio.2019.05.006. Epub 2019 Jul 3. PMID: 31279217.

3. Kubyshkin V, Budisa N. The Alanine World Model for the Development of the Amino Acid Repertoire in Protein Biosynthesis. Int J Mol Sci. 2019 Nov 5;20(21):5507. doi: 10.3390/ijms20215507. PMID: 31694194; PMCID: PMC6862034.